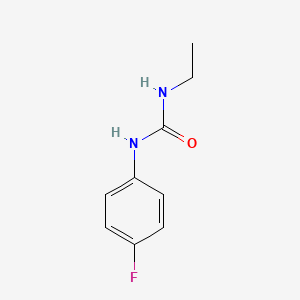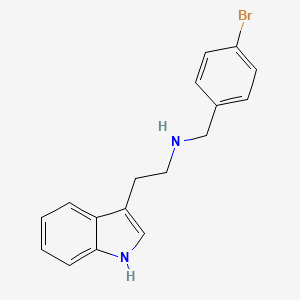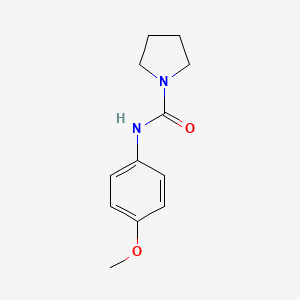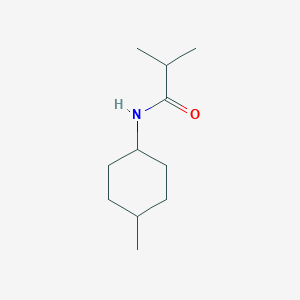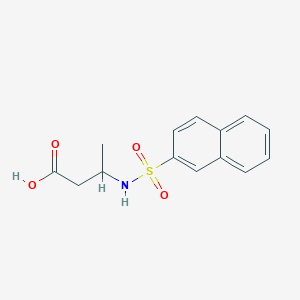
3-(Naphthalene-2-sulfonamido)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Naphthalene-2-sulfonamido)butanoic acid, also known as NSBB, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is a derivative of naphthalenesulfonamide and is widely used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 3-(Naphthalene-2-sulfonamido)butanoic acid is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in tumor cell proliferation. 3-(Naphthalene-2-sulfonamido)butanoic acid has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a potential chemotherapeutic agent.
Biochemical and Physiological Effects:
3-(Naphthalene-2-sulfonamido)butanoic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 3-(Naphthalene-2-sulfonamido)butanoic acid has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Naphthalene-2-sulfonamido)butanoic acid has various advantages for lab experiments, including its high purity and stability. However, 3-(Naphthalene-2-sulfonamido)butanoic acid is not readily soluble in water, making it difficult to use in aqueous solutions. 3-(Naphthalene-2-sulfonamido)butanoic acid also has a relatively short half-life, which can make it difficult to study its pharmacokinetics in vivo.
Zukünftige Richtungen
There are various future directions for the research on 3-(Naphthalene-2-sulfonamido)butanoic acid, including its use as a potential chemotherapeutic agent for various types of cancer, its use as a ligand in metal-catalyzed reactions, and its potential applications in the field of organic synthesis. Further research is needed to fully understand the mechanism of action of 3-(Naphthalene-2-sulfonamido)butanoic acid and to develop more efficient synthesis methods for this compound.
Synthesemethoden
3-(Naphthalene-2-sulfonamido)butanoic acid can be synthesized using various methods, but the most common method involves the reaction of naphthalene-2-sulfonyl chloride with butyric acid. This reaction yields 3-(Naphthalene-2-sulfonamido)butanoic acid as a white solid that can be purified using recrystallization or column chromatography. The purity of 3-(Naphthalene-2-sulfonamido)butanoic acid can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-(Naphthalene-2-sulfonamido)butanoic acid has various scientific research applications, including its use as a ligand in metal-catalyzed reactions, as a building block in the synthesis of various organic compounds, and as a potential drug candidate for various diseases. 3-(Naphthalene-2-sulfonamido)butanoic acid has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
3-(naphthalen-2-ylsulfonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-10(8-14(16)17)15-20(18,19)13-7-6-11-4-2-3-5-12(11)9-13/h2-7,9-10,15H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATWJQAWGBJFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalene-2-sulfonamido)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

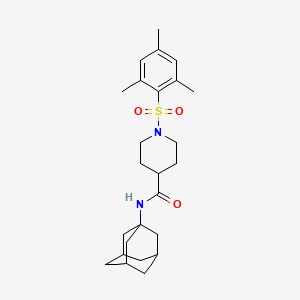
![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)


![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)



